6-ethyl-4-(4-ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline
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Overview
Description
6-ethyl-4-(4-ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-(4-ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the quinoline derivative with tosyl chloride in the presence of a base such as pyridine.
Attachment of the Piperazine Moiety: The final step involves the nucleophilic substitution reaction of the tosylated quinoline with 4-ethylpiperazine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-(4-ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tosyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential neuroprotective and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-4-(4-ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-Ethyl-4-(4-methylpiperazin-1-yl)-3-tosylquinoline
- 6-Ethyl-4-(4-ethylpiperazin-1-yl)-3-(4-methoxyphenyl)sulfonylquinoline
Uniqueness
6-ethyl-4-(4-ethylpiperazin-1-yl)-3-(4-methylbenzenesulfonyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other quinoline derivatives.
Properties
IUPAC Name |
6-ethyl-4-(4-ethylpiperazin-1-yl)-3-(4-methylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-4-19-8-11-22-21(16-19)24(27-14-12-26(5-2)13-15-27)23(17-25-22)30(28,29)20-9-6-18(3)7-10-20/h6-11,16-17H,4-5,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNHROQIFWTCER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCN(CC4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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